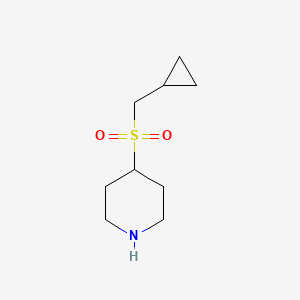
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride
Descripción general
Descripción
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride, or 2F-TFMBSCl, is a versatile reagent used in organic synthesis to produce a variety of compounds. It is a colorless liquid with a melting point of -20°C and a boiling point of 135°C. It is soluble in many organic solvents, such as chloroform, dichloromethane, and acetonitrile, and is relatively stable under ambient conditions. 2F-TFMBSCl has found a wide range of applications in organic synthesis, including the preparation of fluorinated compounds, the synthesis of pharmaceuticals, and the synthesis of new materials.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : It's used in the synthesis of new chemical compounds. For instance, a study by Ta-n (2015) involved using 4-Fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide, synthesized from corresponding benzenesulfonyl chloride, to create novel N-substituted phenyl-4-fluoride( or trifluoromethyl) benzenesulfonylureas (Gegen Ta-n, 2015).
Activation of SNAr-Reactivity : Weiss and Pühlhofer (2001) demonstrated that compounds like 4-Fluorobenzenesulfonyl chloride can be transformed into N-sulfonylpyridinium triflates by treatment with specific reagents. This process is significant for electrophilic aromatic substitution reactions, showcasing the reagent's role in facilitating chemical reactions under mild conditions (Weiss & Pühlhofer, 2001).
Palladium-Catalyzed C-H Bond Sulfonylation : Research by Sasmal et al. (2018) explored the use of halo-substituted benzenesulfonyl chlorides in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines. This study is significant in the context of synthesizing halo-substituted diarylsulfones, which have wide-ranging applications (Sasmal et al., 2018).
Synthesis of Quinazolinones : Deetz et al. (2001) reported that 2-Fluoro substituted benzoyl chlorides, which include 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride, can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. This reaction proceeds with different combinations of benzoyl chlorides and 2-amino-N-heterocycles, indicating the compound's utility in synthesizing complex organic molecules (Deetz et al., 2001).
Conformational Studies : Research on the geometric structure and conformational properties of related compounds, like 4-fluoro(trifluoromethoxy)benzene by Shishkov et al. (2004), provides insights into the physical and chemical characteristics of these molecules, which is crucial for their application in various chemical syntheses (Shishkov et al., 2004).
Propiedades
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDDGYKIHHWEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)












